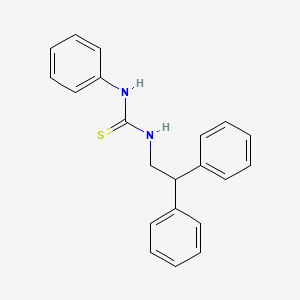

N-(2,2-diphenylethyl)-N'-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diphenylethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S/c24-21(23-19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCNJCNBGBYKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,2 Diphenylethyl N Phenylthiourea

Diverse Synthetic Pathways to N-(2,2-diphenylethyl)-N'-phenylthiourea

The construction of the this compound framework can be achieved through several distinct synthetic strategies. The most prevalent method involves the reaction between an amine and an isothiocyanate, a process known for its efficiency and high yields. researchgate.net

The primary and most straightforward classical method for synthesizing this compound is the direct condensation of 2,2-diphenylethanamine with phenyl isothiocyanate. researchgate.netgoogle.com This reaction is typically performed by mixing the two reactants in an appropriate organic solvent, such as acetone (B3395972) or ethanol. ijcrt.orgorgsyn.org The reaction proceeds via the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group, often at room temperature or with gentle heating to ensure completion. google.comorgsyn.org

Alternative classical routes, though less common for this specific type of thiourea (B124793), include:

From Carbon Disulfide : This method involves the reaction of an amine with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then react with another amine upon heating to yield the unsymmetrical thiourea. nih.govnih.gov

From Thiophosgene (B130339) : Thiophosgene can react with an amine to generate an isothiocyanate intermediate in situ, which then reacts with a second amine to form the thiourea. orgsyn.org However, the high toxicity of thiophosgene limits the widespread use of this method.

From Ammonium (B1175870) Thiocyanate (B1210189) : Aniline hydrochloride can be reacted with ammonium thiocyanate to produce phenylthiourea (B91264). orgsyn.org A well-documented procedure involves reacting benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate, which then reacts with an amine (like aniline) to produce an N-benzoyl-N'-phenylthiourea intermediate. Subsequent hydrolysis with a base like sodium hydroxide (B78521) yields the final phenylthiourea product. orgsyn.org

In line with the principles of sustainable chemistry, several green methodologies have been developed for thiourea synthesis that could be applied to produce this compound. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govmdpi.com

Ultrasonic-Assisted Synthesis (UAS) : The use of ultrasound irradiation is a powerful technique to accelerate organic reactions. nih.govresearchgate.net Acoustic cavitation, generated by the ultrasonic waves, creates localized high-pressure and high-temperature zones, which enhances mass transfer and dramatically shortens reaction times for thiourea synthesis, often with improved yields. acs.orgrsc.orgnih.gov This method can be conducted under mild conditions, making it an attractive green alternative. nih.gov

Microwave-Assisted Synthesis (MAS) : Microwave irradiation is another non-conventional energy source that can significantly reduce reaction times for thiourea synthesis, often from hours to minutes, while producing cleaner products. nih.gov

"On-Water" Synthesis : Performing the reaction in water as a solvent is a highly sustainable approach. The reaction of amines with isothiocyanates can be facile and chemoselective in an aqueous medium, avoiding the need for volatile organic compounds (VOCs). organic-chemistry.org

Mechanochemical Synthesis : Solvent-free synthesis via mechanochemical ball milling represents a highly efficient and environmentally benign method. This technique involves grinding the solid reactants together, which can lead to quantitative yields of thioureas without the need for any bulk solvent. nih.gov

Use of Green Solvents : Beyond water, other green solvents like deep eutectic solvents (DES) rsc.org and Cyrene have been shown to be effective media for thiourea synthesis, offering a viable and biodegradable alternative to traditional solvents. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical route to complex molecules like thioureas. researchgate.netchemistryforsustainability.org A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. researchgate.netmdpi.com This approach allows for the rapid construction of diverse thiourea libraries. For the synthesis of a scaffold like this compound, this could involve reacting phenyl isocyanide, 2,2-diphenylethanamine, and a sulfur source. Continuous-flow systems using aqueous polysulfide solutions have further enhanced this methodology, allowing for easy product isolation by simple filtration and avoiding chromatography. researchgate.netmdpi.comnih.gov

Mechanistic Considerations in the Synthesis of this compound and its Analogues

The predominant mechanism for the formation of this compound from its constituent amine and isothiocyanate is a straightforward nucleophilic addition. The key steps are:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 2,2-diphenylethanamine acts as a nucleophile, attacking the electrophilic carbon atom of the phenyl isothiocyanate (-N=C=S) group. researchgate.net

Proton Transfer : A subsequent proton transfer from the nitrogen to the sulfur atom (or via the solvent) results in the stable thiourea product.

The reaction is generally facile and high-yielding due to the inherent reactivity of the isothiocyanate group towards nucleophiles. researchgate.net In multicomponent reactions involving elemental sulfur, the mechanism is more complex and proceeds through the formation of reactive sulfurating agents and in situ generation of isothiocyanate-like intermediates. nih.govchemrxiv.org

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues of this compound are readily achievable by systematically varying the two primary building blocks: the amine and the isothiocyanate. rsc.orgmdpi.com This modular approach allows for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Strategies for Analogue Design:

Modification of the Phenyl Ring : Phenyl isothiocyanate can be replaced with various substituted phenyl isothiocyanates. Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups can systematically alter the electronic properties of the molecule. google.commdpi.com

Modification of the Aromatic System : Instead of a phenyl group, other aromatic or heteroaromatic isothiocyanates (e.g., naphthyl isothiocyanate, pyridyl isothiocyanate) can be used to explore different spatial arrangements. acs.org

Modification of the Amine Moiety : The 2,2-diphenylethylamine (B1585070) component can be replaced with other bulky or structurally distinct primary amines to probe the importance of the diphenylmethyl group.

The synthesis of these derivatives follows the same reliable synthetic routes described previously, most commonly the direct reaction between the selected amine and isothiocyanate. rsc.orgmdpi.com

Structural Modification Strategies around the Thiourea Core and Phenyl Moieties

The core structure of this compound offers multiple points for chemical modification. Strategies generally involve the synthesis of new derivatives by introducing various functional groups to the phenyl rings or by altering the substitution pattern on the thiourea nitrogen atoms.

A common synthetic route to N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the parent compound, this would involve reacting phenylisothiocyanate with 2,2-diphenylethanamine. Modifications can be introduced by using substituted versions of either of these starting materials.

Modification of the Phenyl Moieties:

Systematic modifications of the phenyl rings can be achieved by introducing a variety of substituents at different positions. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in related N-acyl thiourea derivatives, various substituted amines are reacted with a precursor isothiocyanate to yield a range of analogues. nih.gov A similar strategy can be applied to this compound by using substituted anilines to generate the corresponding phenylisothiocyanates, or by using substituted 2,2-diphenylethylamines.

Table 1: Examples of Structural Modifications on Phenyl Moieties of Related Thiourea Derivatives

| Position of Modification | Type of Substituent | Example Compound from Related Series | Reference |

| N'-phenyl ring | Halogen | N-(2,2-diphenylacetyl)-N'-(4-chlorophenyl)-thiourea | researchgate.net |

| N'-phenyl ring | Alkyl | N-phenylthiourea derivatives with C1-C4 alkyl groups | google.com |

| N'-phenyl ring | Heterocyclic | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | nih.gov |

Modification of the Thiourea Core:

The thiourea core itself, -NH-C(S)-NH-, is a key structural feature. While maintaining the thiourea group is essential for the compound class, its immediate chemical environment can be altered. For example, replacing the hydrogen atoms on the nitrogen with small alkyl groups can be explored. In a study on related urea (B33335) analogues, N-methylation of the amine linker was investigated. nih.gov

Another approach involves the synthesis of N-acylthioureas, where one of the thiourea nitrogens is acylated. This introduces a carbonyl group adjacent to the thiourea moiety, which can significantly alter the compound's chemical properties and hydrogen bonding capabilities. nih.govresearchgate.net For example, a series of N-(2,2-diphenylacetyl)-N'-substituted thiourea derivatives has been prepared and characterized. researchgate.net

Combinatorial Library Design and Synthesis of this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov This approach is highly applicable to the exploration of this compound analogues.

The design of a combinatorial library for this target molecule would involve selecting a diverse set of building blocks for the key variable positions. The general synthetic scheme, involving the reaction between an isothiocyanate and an amine, is well-suited for combinatorial approaches, including both solid-phase and solution-phase synthesis. nih.gov

Library Design Strategy:

A focused library can be designed by keeping one part of the molecule constant while varying the other. For instance, 2,2-diphenylethyl isothiocyanate could be used as a constant core, which is then reacted with a library of diverse anilines bearing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the aromatic ring. Conversely, phenylisothiocyanate could be reacted with a library of substituted 2,2-diphenylethylamines.

In a study on structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives, a focused library was synthesized by keeping the S-phenylethyl group and a methoxy-substituted phenyl ring constant while introducing various alkyl groups at another position. nih.gov This strategy allowed for a systematic investigation of the structure-activity relationship.

Table 2: A Representative Combinatorial Library Design for this compound Analogues

| Core Scaffold | Variable Building Block (Library) | Resulting Analogue Structure |

| 2,2-diphenylethylamine | Substituted Phenylisothiocyanates (R-Ph-NCS) | N-(2,2-diphenylethyl)-N'-(R-phenyl)thiourea |

| Phenylisothiocyanate | Substituted 2,2-diphenylethylamines (R-Ph)₂CHCH₂NH₂ | N-(2,2-di(R-phenyl)ethyl)-N'-phenylthiourea |

The synthesis of such libraries can be carried out using automated or semi-automated techniques. The one-bead-one-compound (OBOC) method is one such combinatorial technology where individual beads are used as solid supports for the synthesis of unique compounds. nih.gov The resulting library of compounds can then be screened for desired properties. The synthesis of N-acyl thiourea derivatives often starts with the generation of an acyl isothiocyanate intermediate, which is then reacted with a variety of amines to produce the final library of compounds. nih.gov This modular approach is highly efficient for creating chemical diversity around the this compound scaffold.

Advanced Structural Elucidation and Conformational Analysis of N 2,2 Diphenylethyl N Phenylthiourea

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to confirming the molecular structure, determining conformation, and understanding the electronic environment of N-(2,2-diphenylethyl)-N'-phenylthiourea.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of N,N'-disubstituted thioureas in solution and solid states. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are critical for unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum of this compound, the N-H protons are expected to appear as distinct, broad singlets at downfield chemical shifts, typically in the range of δ 8.5–12.5 ppm, with their exact position influenced by solvent and intramolecular hydrogen bonding. nih.govlew.ro The protons of the two phenyl rings on the ethyl group and the single N'-phenyl ring would produce complex multiplets in the aromatic region (δ 7.0–8.0 ppm). The aliphatic protons of the 2,2-diphenylethyl moiety would present as a triplet for the CH group and a doublet for the CH₂ group, with their coupling providing connectivity information.

The ¹³C NMR spectrum is characterized by a highly deshielded signal for the thiocarbonyl (C=S) carbon, typically appearing around δ 178–180 ppm. nih.govlew.ro The aromatic carbons would resonate between δ 120–140 ppm, while the aliphatic carbons of the ethyl linker would be found further upfield.

2D NMR techniques are indispensable for confirming these assignments.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations within the phenyl and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular backbone, for instance, linking the N-H protons to the thiocarbonyl carbon and adjacent phenyl or ethyl groups.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the preferred solution-state conformation and the spatial proximity of different molecular fragments. unipi.it

Solid-state NMR would be valuable for analyzing the compound's conformation and packing in the crystalline state, revealing non-equivalence of atoms due to crystal packing effects that are averaged out in solution.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| C=S | - | ~178-180 |

| N-H | ~8.5-12.5 (broad s) | - |

| Aromatic C-H | ~7.0-8.0 (m) | ~120-130 |

| Aromatic C (quaternary) | - | ~130-145 |

| -CH(Ph)₂ | Triplet | ~50-60 |

| -CH₂-NH- | Doublet | ~40-50 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated exact mass of C₂₁H₂₁N₂S⁺ to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways, which provides further structural verification. The fragmentation of N,N'-disubstituted thioureas is influenced by the stability of the resulting radical cations and neutral losses. For this compound, characteristic fragmentation patterns would likely involve:

α-Cleavage: Fission of the C-C bond in the ethyl linker, leading to the formation of a stable diphenylmethyl cation or radical.

Cleavage of C-N bonds: Scission of the bonds connecting the substituent groups to the thiourea (B124793) core.

Formation of isothiocyanate fragments: Cleavage can lead to the formation of phenyl isothiocyanate (C₆H₅NCS) or 2,2-diphenylethyl isothiocyanate ions.

Loss of substituent groups: Fragmentation of the phenyl rings (e.g., loss of C₂H₂) is also possible. nih.govnih.gov

The analysis of these fragment ions allows for a detailed reconstruction of the molecule's connectivity, confirming the identity of the N-substituents and the thiourea core. nih.gov

Table 2: Predicted Major Fragment Ions in HRMS of this compound

| m/z (Proposed) | Ion Formula | Description |

| 285.11 | [C₂₁H₂₁N₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 196.11 | [C₁₄H₁₄N]⁺ | [M - C₇H₇NS + H]⁺ (Loss of phenylthiourea) |

| 167.09 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |

| 135.03 | [C₇H₅NS]⁺ | Phenyl isothiocyanate ion |

| 93.06 | [C₆H₇N]⁺ | Aniline ion |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the conformational state of the molecule through its characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A prominent band or series of bands in the 3100–3400 cm⁻¹ region, characteristic of N-H stretching vibrations. The position and shape of this band are sensitive to hydrogen bonding. researchgate.net

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

Thioamide Bands: The thiourea core gives rise to several characteristic "thioamide" bands, which are mixed vibrations. The Thioamide I band (primarily C-N stretching and N-H bending) typically appears in the 1500–1600 cm⁻¹ range. The Thioamide II and III bands appear at lower frequencies.

C=S Stretching: The C=S stretching vibration is heavily coupled with other modes and is typically observed as a weaker band in the 700–850 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar C=S bond and the phenyl rings, which may be weak in the IR spectrum. wikipedia.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Thioamide I (C-N stretch, N-H bend) | 1500 - 1600 |

| Aromatic C=C Stretch | 1450 - 1580 |

| C=S Stretch | 700 - 850 |

X-Ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise nature of intermolecular interactions.

Single-crystal X-ray diffraction analysis would reveal the exact conformation of this compound in the solid state. The analysis would determine key structural parameters such as the planarity of the thiourea moiety and the torsion angles describing the orientation of the phenyl and diphenylethyl substituents relative to the central core.

A defining feature of thiourea crystal structures is their extensive and predictable hydrogen bonding networks. wm.edu The thiourea group contains two N-H protons (donors) and a soft sulfur atom (acceptor), making it an excellent motif for forming robust supramolecular structures.

In the vast majority of N,N'-disubstituted thiourea crystal structures, the molecules self-assemble via a pair of N-H···S hydrogen bonds to form a centrosymmetric R²₂(8) cyclic dimer. psu.edu This dimer motif is a highly robust supramolecular synthon. These dimers often further assemble into one-dimensional chains, two-dimensional sheets, or three-dimensional networks through weaker interactions. nih.govwm.edu It is highly probable that this compound would also exhibit this primary N-H···S dimeric hydrogen bonding motif, which would form the fundamental building block of its supramolecular architecture. The arrangement of the bulky substituents would then determine how these dimers pack together in the crystal.

Conformational Landscape and Dynamic Studies of this compound

The conformational landscape of this compound is primarily defined by rotation around the C-N bonds of the thiourea core and the C-C bonds of the ethyl chain. These rotations give rise to various spatial arrangements of the phenyl groups and the thiourea moiety, each with a distinct energy level. The interplay of steric hindrance between the bulky substituents and the electronic effects of the thiourea group governs the relative stability of these conformers.

In disubstituted thiourea compounds, the orientation of the substituents relative to the sulfur atom can be described as cis or trans. Computational studies on related phenyl-substituted thioureas have shown that different configurations, such as cis-trans (CT) and trans-trans (TT), can coexist. ugm.ac.idresearchgate.net For phenylthiourea (B91264) itself, a trans isomer is identified as the most stable, while a cis isomer represents a local energy minimum. ugm.ac.id The large 2,2-diphenylethyl group in the title compound likely introduces significant steric constraints that influence these preferences.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic conformational processes of molecules in solution. ox.ac.uknih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that are indicative of conformational exchange. At low temperatures, the interchange between different rotamers (conformational isomers) can be slow on the NMR timescale, leading to separate signals for each distinct conformer. As the temperature is raised, the rate of interchange increases. At a certain temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. nih.govst-andrews.ac.uk

For this compound, VT-NMR would be expected to provide insight into several dynamic processes, including:

Rotation around the C-N bonds: The thiourea C-N bonds have a degree of double bond character, which leads to a significant energy barrier for rotation. st-andrews.ac.uk This restricted rotation can make the two phenyl groups on the ethyl substituent, as well as the protons within the ethyl group, magnetically non-equivalent at low temperatures.

Isomerism around the thiourea moiety: The cis and trans arrangements of the substituents relative to the sulfur atom represent distinct isomers that may be observable at low temperatures.

In studies of similar molecules, such as N,N'-bis[(S)-1-phenylethyl]thiourea, 1H NMR has been used to assign specific conformations in different solvents. researchgate.net For N,N-bis(2-hydroxyethyl)acetamide, a related amide, VT-NMR was used to determine the free energy barrier to rotation around the amide bond, which was found to be 75.6 ± 0.2 kJ mol–1. st-andrews.ac.uk This highlights the utility of the technique in quantifying the energetics of conformational exchange.

A comprehensive understanding of the conformational preferences of this compound is best achieved by combining experimental data with computational modeling.

Experimental Approaches: Beyond NMR, X-ray crystallography can provide definitive information about the conformation of the molecule in the solid state. Crystal structures of related phenylthiourea derivatives often reveal the presence of intermolecular hydrogen bonds, for instance between N-H and sulfur atoms, which can stabilize a particular conformation in the crystal lattice. nih.govnih.gov However, the conformation in the solid state may not be the most stable conformation in solution.

Computational Approaches: Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the exploration of the potential energy surface of the molecule. ugm.ac.idmdpi.com By calculating the energies of various possible conformations, the most stable structures can be identified. For instance, studies on diphenylthiourea and related compounds have utilized DFT to determine that both CT and TT configurations can coexist. ugm.ac.idresearchgate.net

Key parameters that are typically calculated to describe the conformation of thiourea derivatives include:

Rotational Energy Barriers: Calculations can predict the energy required to rotate around bonds like the C-N bonds of the thiourea core. For alkyl and phenyl thioureas, this barrier is in the range of 9.1-10.2 kcal/mol. ugm.ac.id

The table below summarizes findings from computational studies on related thiourea compounds, which can serve as a basis for predicting the conformational behavior of this compound.

By integrating spectroscopic techniques like VT-NMR with computational modeling, a detailed picture of the conformational landscape and dynamic behavior of this compound can be constructed, providing fundamental insights into its molecular structure.

Computational and Theoretical Chemistry Studies on N 2,2 Diphenylethyl N Phenylthiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the preferred three-dimensional arrangement of atoms in a molecule (its geometry) and to evaluate its stability. For thiourea (B124793) derivatives, DFT calculations can identify the most stable conformational isomers.

Studies on analogous disubstituted thiourea compounds show that they can exist in different stable configurations, such as cis-trans (CT) and trans-trans (TT), rendering them conformationally polymorphic. researchgate.net Energetic analyses performed using DFT methods, such as the B3LYP/DEF2–TZVP model, can determine the relative stability of these conformers. researchgate.net For many phenyl-substituted thiourea derivatives, the CT configuration is found to be the most energetically favorable, closely followed by the TT configuration, with relative energy differences often in the range of 0.1 to 0.2 eV. scispace.com The stability of these structures is often maintained by intramolecular and intermolecular interactions, such as NH···S hydrogen bonds. scispace.com Non-covalent interaction (NCI) analysis, a technique based on DFT results, can further elucidate these stabilizing forces, revealing interactions like NH···π bonds between the thiourea nitrogen and a phenyl ring. researchgate.net

Table 1: Relative Stability of Thiourea Derivative Conformers based on DFT Calculations

| Compound Class | Most Stable Configuration | Second Most Stable Configuration | Relative Energy Range (eV) |

| Phenyl-substituted thioureas | Cis-Trans (CT) | Trans-Trans (TT) | 0.1 - 0.2 |

This table is generated based on findings for analogous phenylthiourea (B91264) compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For thiourea derivatives, FMO analysis helps predict their reactive behavior. Computational studies on related phenyl-substituted thioureas indicate they are flexible molecules with a greater capacity to act as nucleophilic compounds. researchgate.net In contrast, arylhalide-substituted thioureas tend to be better electrophiles. researchgate.net The distribution of HOMO and LUMO densities across the molecule highlights the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net In many N-substituted thiourea derivatives, the HOMO density is often located over the phenyl and thiourea rings, while the LUMO density may be shifted towards specific substituents, influencing the molecule's interaction with other chemical species. researchgate.net

Table 2: Relationship between FMO Properties and Chemical Reactivity

| FMO Property | Implication | Predicted Behavior for Phenylthioureas |

| High HOMO Energy | Strong electron donor | More Nucleophilic |

| Low LUMO Energy | Strong electron acceptor | More Electrophilic |

| Small HOMO-LUMO Gap | High polarizability, low kinetic stability | More Reactive |

| Large HOMO-LUMO Gap | Low polarizability, high kinetic stability | Less Reactive |

Molecular Modeling and Docking Simulations for Putative Target Interactions

Molecular modeling techniques, particularly docking simulations, are employed to predict how a ligand, such as N-(2,2-diphenylethyl)-N'-phenylthiourea, might bind to the active site of a biological target, typically a protein.

Ligand-protein docking is a computational procedure that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is instrumental in structure-based drug design. In studies involving analogues like N-benzoyl-N'-phenylthiourea derivatives, docking simulations have been used to predict their binding modes with various protein targets, including Epidermal Growth Factor Receptor (EGFR), Checkpoint Kinase 1 (Chk1), and Sirtuin-1 (SIRT1). jppres.comjppres.comubaya.ac.id

The process involves preparing the 3D structures of both the ligand and the receptor. Software programs like AutoDock Vina are then used to systematically sample different orientations and conformations of the ligand within the receptor's binding pocket. jppres.comubaya.ac.id The results of these simulations can suggest whether a compound is likely to interact with a specific target, providing a basis for further experimental validation. For instance, various phenylthiourea analogues have been docked into the ATP-binding site of EGFR, showing potential inhibitory activity. ubaya.ac.id

Docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov A more negative score typically indicates a more favorable and stable interaction. For example, docking studies of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea against the EGFR receptor yielded a binding score of -8.2 kcal/mol, while the N-(4-methoxy) analogue scored -7.3 kcal/mol. ubaya.ac.id Similarly, N-(phenylcarbamothioyl)-4-chloro-benzamide showed a docking score of -67.19 kcal/mol against the checkpoint kinase 1 receptor in a different scoring system. jppres.com

Beyond the binding score, a crucial output of docking is the identification of "interaction hotspots"—specific amino acid residues in the protein that form key interactions with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic contacts, and salt bridges. nih.gov Analysis of these interactions provides a detailed molecular basis for the ligand's binding affinity and specificity. For example, multiple hydrogen bonds between a ligand and residues like Arginine, Serine, or Tyrosine can significantly contribute to its binding affinity. nih.gov Visualizing these interactions helps in understanding why a particular compound binds to a target and guides the design of new analogues with improved potency. nih.gov

Table 3: Predicted Binding Energies of Phenylthiourea Analogues Against Various Protein Targets

| Compound | Protein Target | Docking Score (kcal/mol) |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR | -8.8 |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | SIRT1 | -8.1 |

Data compiled from studies on analogous compounds using the AutoDock Vina scoring function. jppres.comubaya.ac.id

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to observe conformational changes in both the ligand and the protein in a simulated biological environment (e.g., in water). researchgate.net

The stability of the ligand within the binding pocket is a critical factor. MD simulations, often run for nanoseconds, can confirm whether the ligand remains in its predicted binding pose. jppres.com An important metric used for this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value for the ligand-protein complex throughout the simulation suggests that the binding is stable. jppres.com For example, MD simulations of N-phenylthiourea derivatives complexed with catechol oxidase have been used to trace the interaction profile and confirm that the ligand's conformation is restricted within the receptor pocket. researchgate.net These simulations provide deeper insights into the dynamic behavior of the complex, which is crucial for understanding its biological function. nih.gov

Simulation of this compound in Explicit Solvent and Biomolecular Systems

No specific molecular dynamics (MD) simulations for this compound in explicit solvent or within biomolecular systems have been reported in the available scientific literature.

Molecular dynamics simulation is a powerful computational method used to study the physical movement of atoms and molecules. In the context of a compound like this compound, an "explicit solvent" simulation would involve surrounding the molecule with a defined number of individual solvent molecules, most commonly water. This approach provides a highly detailed and realistic environment, allowing researchers to observe the dynamic interactions between the solute (the thiourea derivative) and the solvent. These simulations can reveal crucial information about the compound's conformational flexibility, solvation thermodynamics, and the formation of hydrogen bonds between the molecule and surrounding water.

When extended to biomolecular systems, such as placing the compound in the active site of a protein, explicit solvent MD simulations can elucidate the mechanisms of ligand binding, the stability of the ligand-protein complex, and the role of water molecules in mediating these interactions. For instance, a study on other pharmacologically relevant molecules used all-atom explicit water models to understand how a ligand's binding is governed by effects like hydrophobicity and electrostatic interactions, and how its presence can alter the structure of a target peptide. nih.gov Such simulations are computationally intensive but offer unparalleled insight into the atomic-level details of molecular recognition processes.

Theoretical Assessment of Binding Kinetics and Residence Time

A theoretical assessment of the binding kinetics (association and dissociation rates, kon and koff) and the drug-target residence time for this compound is not available in published research.

Binding kinetics and residence time are critical parameters in drug discovery, often providing more predictive power for in vivo efficacy than simple binding affinity (KD). frontiersin.org Residence time (τ = 1/koff), which describes the duration a ligand stays bound to its target, is of particular importance. frontiersin.orgnih.gov A longer residence time can lead to a more sustained pharmacological effect.

Computational methods have been developed to predict these kinetic parameters. Techniques like random acceleration molecular dynamics (τRAMD) and metadynamics simulations can be employed to estimate ligand residence times and explore dissociation pathways. frontiersin.orgnih.gov For example, τRAMD simulations have been successfully used to calculate the residence times for a series of urea-containing inhibitors targeting the enzyme DOT1L, showing a high correlation with experimental data. frontiersin.org These methods analyze the forces and energy barriers involved as the ligand unbinds from its target, providing insights that can guide the design of molecules with optimized kinetic profiles. frontiersin.orgnsf.gov

Table 1: Comparison of Experimental and Calculated Residence Times for Urea-Containing DOT1L Inhibitors frontiersin.org

| Compound | Experimental Residence Time (τexp) (s) | Calculated Residence Time (τcalc) (ps) |

|---|---|---|

| EPZ004450 | 2,400 | 1,215 ± 200 |

| EPZ003647 | 3,600 | 2,050 ± 350 |

| SGC0947 | 10,800 | 4,500 ± 800 |

| EPZ003696 | 14,400 | 6,200 ± 1,100 |

| EPZ-5676 | 21,600 | 10,500 ± 1,800 |

| EPZ004777 | >28,800 | 15,000 ± 2,500 |

This table illustrates the application of computational methods to predict residence time for related urea-containing compounds, as no such data exists for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While general QSAR studies on various thiourea derivatives exist, no specific QSAR models have been developed for analogues of this compound.

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netfarmaciajournal.com These models are fundamental in medicinal chemistry for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental testing. researchgate.netnih.gov

There is no literature available on the development of predictive QSAR models specifically for analogues of this compound.

The development of a predictive QSAR model involves several key steps. First, a dataset of molecules with known activities is collected. nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are then calculated for each molecule. nih.gov Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates these descriptors with the observed biological activity. researchgate.netnih.gov

For a series of thiourea derivatives, QSAR studies have shown that properties like hydrophobicity, molecular volume, and specific structural features can be significantly correlated with their biological activities, such as anticancer or antibacterial effects. researchgate.netfarmaciajournal.com The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques to ensure their reliability for screening new compounds. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Thiourea Derivatives farmaciajournal.com

| Descriptor | Type | Significance |

|---|---|---|

| logP | Hydrophobicity | Correlates with membrane permeability and bioavailability. |

| Molecular Weight | Steric | Influences binding and overall size. |

| Polar Surface Area | Electronic | Relates to hydrogen bonding potential and permeability. |

This table provides examples of descriptors commonly used in QSAR studies of thiourea compounds, as no specific model exists for this compound analogues.

No pharmacophore models specifically derived from or for this compound have been published.

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comnih.gov A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, even if their core chemical structures are different. dovepress.comfrontiersin.org

Models can be generated in two primary ways: ligand-based or structure-based. nih.gov Ligand-based models are created by aligning a set of known active molecules and extracting their common chemical features. dovepress.com Structure-based models are derived from the known 3D structure of a ligand-receptor complex, defining the key interaction points within the binding site. nih.govnih.gov For thiourea derivatives, pharmacophore models could identify the crucial roles of the thiocarbonyl group (C=S) as a hydrogen bond acceptor and the N-H groups as hydrogen bond donors, along with the spatial arrangement of the phenyl and diphenylethyl moieties for hydrophobic interactions. researchgate.net

Table 3: Common Pharmacophoric Features nih.gov

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen in a hydrogen bond. |

| Hydrophobic | H | A non-polar group that engages in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH. |

Molecular and Cellular Pharmacology of N 2,2 Diphenylethyl N Phenylthiourea in Preclinical Research

In Vitro Pharmacological Profiling and Target Identification

In vitro pharmacological profiling is crucial for identifying the biological targets of a compound and understanding its spectrum of activity. This involves a battery of assays, including receptor binding, enzyme modulation, and cell-based functional screens.

Receptor Binding Affinity and Selectivity Assays (e.g., IMPDH inhibition)

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and represents a significant target for immunosuppressive and anticancer agents. nih.govnih.gov While various thiourea (B124793) derivatives have been investigated for their inhibitory potential against different enzymes, specific data regarding the binding affinity and selectivity of N-(2,2-diphenylethyl)-N'-phenylthiourea for IMPDH or other receptors is not extensively documented in publicly available preclinical research. The development of selective IMPDH2 inhibitors is an area of active research to minimize side effects associated with non-selective IMPDH inhibition. nih.gov

Enzyme Inhibition and Activation Studies

The interaction of this compound with various enzymes is a key area of investigation to determine its potential therapeutic applications.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. mdpi.com Phenylthiourea (B91264), a related compound, is a known inhibitor of tyrosinase. nih.govnih.govtargetmol.com It acts as a competitive inhibitor with a reported inhibition constant (Ki) of 0.21 µM. nih.gov However, specific inhibitory data for this compound against tyrosinase is not readily available.

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Certain thiourea derivatives have been shown to inhibit carbonic anhydrase isoforms, with some demonstrating selectivity for tumor-associated isoforms like CA IX and XII. nih.gov However, there is no specific data available on the inhibitory activity of this compound against carbonic anhydrase.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a critical role in cell signaling and is a major target in cancer therapy. mdpi.commdpi.com Some novel thiourea derivatives have been reported to exhibit inhibitory activity against EGFR. nih.gov For instance, a derivative of N-benzoyl-N'-phenylthiourea, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been investigated for its potential to inhibit EGFR. jppres.com However, direct evidence of this compound as an EGFR inhibitor is not documented.

SIRT1: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase involved in various cellular processes, including aging and metabolism. nih.govresearchgate.net While some compounds are known to activate SIRT1, there is no specific information available regarding the activation or inhibition of SIRT1 by this compound. mdpi.com

Modulation of Ion Channels and Transporters

Ion channels and transporters are essential for maintaining cellular homeostasis, and their modulation can have significant physiological effects. nih.gov Acid-sensing ion channels (ASICs), for example, are involved in pain and ischemic stroke. nih.gov Despite the importance of this area, there is a lack of specific preclinical data on the modulation of any ion channels or transporters by this compound.

Cell-Based Assays for Specific Biological Processes

Cell-based assays provide valuable insights into the functional effects of a compound on whole cells.

Antiproliferative effects in cancer cell lines: The potential of thiourea derivatives as anticancer agents has been explored in various studies. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has demonstrated cytotoxic activity against breast (T47D) and cervical (HeLa) cancer cell lines. jppres.com Similarly, other thiourea derivatives have shown antiproliferative effects against human lung carcinoma cells. nih.gov However, specific data on the antiproliferative effects of this compound in cancer cell lines are not available in the current literature.

Autophagy induction: Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its induction can be a therapeutic strategy for various diseases. nih.govnih.gov While some compounds are known to induce autophagy, there is no published research demonstrating that this compound induces this process.

Elucidation of Mechanisms of Action at the Molecular Level

Understanding the precise molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent.

Identification of Direct Molecular Targets and Binding Modes

The identification of direct molecular targets and the characterization of their binding interactions are critical for rational drug design and optimization. For related thiourea compounds, molecular targets have been identified. For instance, phenylthiourea is known to bind to tyrosinase, blocking the active site entrance without directly interacting with the metal ions. nih.gov In the case of EGFR inhibitors, the binding modes often involve interactions with key residues in the kinase domain. mdpi.com However, for this compound specifically, there is a lack of published studies identifying its direct molecular targets and elucidating the binding modes at an atomic level.

Signaling Pathway Perturbations Induced by this compound

Based on the activities of its parent compound, N-phenylthiourea (PTU), this compound is predicted to influence several key signaling pathways.

PTU is known to perturb critical developmental and cellular signaling cascades. In zebrafish models, PTU treatment has been shown to alter retinoic acid and insulin-like growth factor signaling, which are crucial for normal embryonic development, particularly of neural crest and craniofacial structures. nih.govplos.org This suggests that derivatives like this compound might also interfere with these fundamental developmental pathways.

Another well-documented effect of PTU is the disruption of thyroid hormone synthesis. nih.govplos.org It acts as a goitrogen, suppressing thyroid hormone (T4) levels, which can lead to secondary effects on development, including craniofacial malformations. nih.govplos.orgebi.ac.uk This activity is often considered an off-target effect when investigating other pharmacological properties but is a critical aspect of its biological profile. Given that this action is associated with the thiocarbamide group present in the core structure, this compound may retain this goitrogenic activity. nih.gov

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Specific gene expression and proteomic profiles for cells or tissues exposed to this compound are not extensively documented. However, studies on the parent compound PTU provide insight into potential genetic and protein-level responses.

In zebrafish embryos, exposure to N-phenylthiourea leads to the induction of genes that encode enzymes involved in the synthesis of thyroid hormones. ebi.ac.uk This change in gene expression is a sensitive endpoint for detecting the compound's goitrogenic effects. ebi.ac.uk The application of modern proteomic techniques, such as chemical proteomic profiling, would be invaluable for identifying the direct protein targets and downstream protein expression changes induced by this compound. rsc.org Such methods have been successfully used to identify the molecular targets of other complex natural products, revealing novel mechanisms of action. rsc.org

Methodologies that correlate the basal gene expression levels across various cell lines with their sensitivity to a specific compound are powerful tools for elucidating its mechanism of action. nih.gov This approach can help identify genes whose expression is critical for a compound's activity, such as those encoding for drug transporters or metabolic enzymes that activate the compound. nih.gov Applying such a systems biology approach would be a crucial step in characterizing the pharmacological profile of this compound. Advanced mass spectrometry-based proteomic strategies now allow for rapid and comprehensive quantification of thousands of proteins, offering a viable path for high-throughput characterization of the compound's impact on the cellular proteome. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The structure-activity relationship (SAR) for this compound can be inferred from studies on a variety of thiourea derivatives. The core thiourea scaffold is a versatile template that has been modified to develop agents with a range of biological activities, including antiviral and anticancer properties.

For N,N'-diphenylthioureas, several structural features have been identified as crucial for antiviral activity. These include the presence of an intact -NHC(=S)NH- thiourea group, a substituent such as a hydroxyl (-OH) or amino (-NH) group on one of the phenyl rings, a specific distance between the substituent and the sulfur atom, and a trans conformation of the thiourea linkage. nih.gov The addition of the large, lipophilic 2,2-diphenylethyl group in place of a simple phenyl ring represents a significant structural modification from the parent PTU. This group is expected to profoundly influence the compound's interaction with biological targets and alter its pharmacokinetic properties. The synthesis of related structures, such as N-(2,2-diphenylacetyl)-N'-substituted thiourea derivatives, highlights the chemical tractability of modifying the thiourea backbone to explore SAR. researchgate.net

Influence of Substituents on Biological Potency and Selectivity

The biological activity of phenylthiourea analogues is highly dependent on the nature and position of substituents on the aromatic rings.

In the context of antiviral activity, specific substitutions on the phenyl ring of N-phenyl-N'-arylthiourea derivatives determine their potency and spectrum. For instance, an N-phenyl-N'-(4-hydroxyphenyl)thiourea was found to have a distinct inhibitory effect on rhinovirus H-17, while N-phenyl-N'-(2-hydroxy-5-nitrophenyl)thiourea strongly inhibited rhinovirus B-632. nih.gov This demonstrates that the placement of hydroxyl, carboxyl, and nitro groups can tune the selectivity of the compounds. nih.gov

For antioxidant activity, computational and experimental studies on N-phenylthiourea and N-phenylselenourea analogues have shown that the electronic properties of substituents are key. researchgate.net The presence of electron-donating groups, particularly at the para position of the phenyl ring, significantly enhances antioxidant capacity. researchgate.net

The following table summarizes key SAR findings for various phenylthiourea analogues.

| Analogue Class | Substituent/Modification | Biological Activity | Key Finding/Potency | Citation |

| N-phenyl-N'-arylthiourea | 4-hydroxyphenyl | Antiviral (Rhinovirus H-17) | Possesses distinct inhibitory effect | nih.gov |

| N-phenyl-N'-arylthiourea | 2-carboxyphenyl | Antiviral (Rhinovirus H-17) | Possesses distinct inhibitory effect | nih.gov |

| N-phenyl-N'-arylthiourea | 2-hydroxy-5-nitrophenyl | Antiviral (Rhinovirus B-632) | Strong inhibition of viral multiplication | nih.gov |

| N-phenylselenourea | para-N(CH₃)₂ (electron-donating) | Antioxidant | Considerably enhanced antioxidant capacity | researchgate.net |

| N,N'-diphenylthiourea | m-aminophenyl | Antiviral (Picornavirus) | Exhibits very high in vitro activity | nih.gov |

Stereochemical Requirements for Activity

While specific studies on the stereochemical requirements for this compound activity are not available, general principles of medicinal chemistry suggest that the three-dimensional arrangement of its constituent parts is critical. For a series of related N,N'-diphenylthiourea antivirals, a trans conformation of the -C(=S)NH- group attached to the substituted phenyl ring was found to be an essential feature for biological activity. nih.gov

The this compound molecule possesses significant conformational flexibility around the ethyl linker and the thiourea bonds. The spatial orientation of the two phenyl rings of the diphenylethyl moiety relative to the phenylthiourea core will dictate how the molecule fits into a target binding site. Therefore, it is highly probable that specific stereoisomers of this compound would exhibit significantly different biological potencies and selectivities. Elucidating these stereochemical requirements would be a critical step in optimizing its pharmacological profile.

Preclinical In Vivo Mechanistic Investigations in Animal Models (Focus on target engagement and pathway modulation)

Preclinical in vivo studies in animal models are essential for evaluating the therapeutic potential and mechanisms of action of new chemical entities before they can be considered for clinical trials. nih.govmdpi.com Although specific in vivo mechanistic data for this compound are not widely published, the extensive research on its parent compound, PTU, in animal models provides a strong predictive framework for its likely biological effects and target engagement. nih.govresearchgate.net

Assessment of Target Engagement in Relevant Biological Systems (e.g., pigmentation suppression in zebrafish)

The zebrafish (Danio rerio) model is a powerful tool for assessing the in vivo activity of phenylthiourea compounds. The most well-characterized effect of PTU in zebrafish is the inhibition of melanogenesis, or pigment formation. nih.govplos.org This provides a direct and visually quantifiable measure of target engagement.

The primary molecular target for this effect is tyrosinase, a key copper-containing enzyme in the melanin synthesis pathway. nih.govplos.orgnih.govcaymanchem.com PTU inhibits tyrosinase competitively, effectively blocking the production of melanin pigments. ebi.ac.uk This inhibitory action is so robust that PTU is widely used by researchers to create transparent zebrafish embryos, which facilitates the live imaging of internal developing structures. nih.govwikipedia.org Therefore, a primary method to confirm the in vivo target engagement of this compound would be to assess its ability to suppress pigmentation in developing zebrafish embryos and compare its potency to that of PTU.

In addition to its on-target effect on tyrosinase, PTU also demonstrates off-target effects in zebrafish, notably a specific reduction in eye size. nih.govplos.org This effect is not related to melanization inhibition but appears to be caused by the inhibition of thyroid peroxidase (TPO), another enzyme involved in thyroid hormone production. nih.govplos.org This finding highlights that phenylthiourea compounds can engage multiple targets in vivo. Investigating both pigmentation suppression and potential effects on eye development in zebrafish treated with this compound would provide crucial information on its target engagement, potency, and potential off-target liabilities.

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Animal Models

There is no available research on the mechanistic PK/PD correlation of this compound in any animal models.

Evaluation of Biological Pathway Modulation in Animal Tissues

There are no studies available that evaluate the modulation of biological pathways in animal tissues following treatment with this compound.

Conceptual Applications and Future Research Avenues for N 2,2 Diphenylethyl N Phenylthiourea

Potential Therapeutic Modalities Based on Mechanistic Insights (Conceptual, no human data)

The therapeutic potential of N-(2,2-diphenylethyl)-N'-phenylthiourea can be hypothesized based on the well-documented biological activities of related thiourea (B124793) derivatives. These conceptual applications are grounded in preclinical, in vitro findings for structurally similar compounds and await specific investigation for the title compound.

Hypothetical Applications in Oncology (based on in vitro antiproliferative activity and specific target inhibition)

Thiourea derivatives have demonstrated notable antiproliferative properties against various cancer cell lines. nih.gov The cytotoxic effects are often attributed to their ability to interfere with key cellular processes. For instance, numerous 1,3-disubstituted thiourea derivatives have shown antiproliferative activity against solid tumors and leukemia cell lines, with compounds bearing electron-withdrawing substituents on the phenyl rings being particularly effective. nih.gov

One potential mechanism of action for thiourea compounds is the inhibition of crucial signaling pathways. For example, a derivative of quinazoline, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Other thiourea derivatives have been shown to compromise the membrane integrity of cytoplasm, mitochondria, and lysosomes in cancer cells. nih.gov

The antiproliferative activity of thiourea derivatives is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. The table below presents hypothetical antiproliferative activities of this compound, based on data from structurally related compounds.

Table 1: Hypothetical in vitro Antiproliferative Activity of this compound Against Various Cancer Cell Lines (Conceptual Data)

| Cancer Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) | Reference Compound(s) |

| SW480 | Colon Cancer | 5 - 15 | 1,3-disubstituted thiourea analogs nih.gov |

| SW620 | Metastatic Colon Cancer | 1 - 10 | 3,4-dichlorophenylthiourea nih.gov |

| PC3 | Prostate Cancer | 5 - 20 | 4-(trifluoromethyl)phenylthiourea nih.gov |

| K-562 | Chronic Myelogenous Leukemia | 2 - 12 | 1,3-disubstituted thiourea analogs nih.gov |

| MCF-7 | Breast Cancer | 8 - 25 | N-(4-t-butylbenzoyl)-N'-phenylthiourea jppres.com |

| HeLa | Cervical Cancer | 7 - 18 | N-(4-t-butylbenzoyl)-N'-phenylthiourea jppres.com |

This table is for illustrative purposes and the values are conceptual, based on activities of related thiourea compounds.

Future research should focus on synthesizing this compound and evaluating its specific antiproliferative activity against a broad panel of cancer cell lines. Mechanistic studies would be crucial to identify its molecular targets and pathways of action.

Exploration in Infectious Disease Research (e.g., antibacterial, antifungal, antimalarial, antileishmanial properties)

The thiourea scaffold is a recognized pharmacophore in the development of antimicrobial agents. researchgate.netufba.br Derivatives have shown a wide spectrum of activity against bacteria, fungi, and parasites. mdpi.comnih.gov

Antibacterial and Antifungal Activity: Thiourea derivatives have been reported to possess significant antibacterial and antifungal properties. mdpi.comnih.gov Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The activity is often influenced by the nature of the substituents on the thiourea core. For instance, N-benzoylthioureas have shown greater activity than the corresponding N-phenylthioureas against certain bacterial strains. ufba.br

Table 2: Conceptual Antimicrobial Spectrum for this compound (Based on Related Compounds)

| Pathogen | Type | Potential Activity | Reference Compound(s) |

| Staphylococcus aureus | Gram-positive Bacteria | Moderate to High | N-benzoylthiourea derivatives ufba.br |

| Bacillus subtilis | Gram-positive Bacteria | Moderate to High | N-benzoylthiourea derivatives ufba.br |

| Escherichia coli | Gram-negative Bacteria | Low to Moderate | Thiourea derivatives mdpi.com |

| Candida albicans | Fungus (Yeast) | Moderate | N-benzoylthiourea derivatives ufba.br |

| Aspergillus niger | Fungus (Mold) | Moderate | Phenylthiazole derivatives nih.gov |

This table is for illustrative purposes and the activities are conceptual.

Antimalarial and Antileishmanial Activity: Thiourea derivatives have also emerged as promising candidates in the search for new antiprotozoal drugs. Some platinum(II) complexes of benzoylthiourea (B1224501) have demonstrated in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov The proposed mechanism involves the inhibition of hemozoin formation, a crucial detoxification pathway for the parasite. nih.gov

Furthermore, various heterocyclic derivatives of thiourea have been synthesized and evaluated for their antileishmanial activity against Leishmania major promastigotes, with some compounds showing significant inhibition of parasite growth. nih.gov The development of orally bioavailable antileishmanial compounds is a critical research area. mdpi.com

Future studies on this compound should include screening against a panel of clinically relevant bacteria, fungi, and protozoan parasites to determine its specific antimicrobial profile and potential as a lead compound for infectious disease therapies.

Neurobiological Research Applications (e.g., tyrosinase inhibition related to neurodegenerative contexts)

Tyrosinase, a copper-containing enzyme, plays a critical role in melanin (B1238610) biosynthesis and is also implicated in neurodegenerative processes due to its involvement in dopamine (B1211576) metabolism. nih.gov Phenylthiourea (B91264) (PTU) is a well-known inhibitor of tyrosinase. nih.gov It is thought to interact with the copper ions in the active site of the enzyme, thereby blocking its catalytic activity. nih.gov

The inhibition of tyrosinase by PTU and its derivatives has been studied kinetically, often revealing a competitive mode of inhibition. mdpi.com The ability of these compounds to modulate tyrosinase activity makes them valuable research tools for studying melanogenesis and its link to neurological disorders. For instance, PTU has been shown to induce the degradation of tyrosinase in melanocytes, suggesting a role in post-Golgi quality control of the enzyme. nih.gov

Given that this compound contains the phenylthiourea moiety, it is conceptually a candidate for tyrosinase inhibition. The bulky diphenylethyl group could influence its binding affinity and selectivity for the enzyme's active site.

Table 3: Conceptual Tyrosinase Inhibition Profile of this compound

| Parameter | Hypothetical Value | Significance | Reference Compound(s) |

| IC₅₀ | 1-10 µM | Potency of inhibition | Phenylthiourea, Indole-thiourea derivatives mdpi.com |

| Inhibition Type | Competitive | Mechanism of action | Phenylthiourea mdpi.com |

| Ki (Inhibition Constant) | 0.1-1 µM | Binding affinity | Phenylthiourea researchgate.net |

This table presents hypothetical values based on known tyrosinase inhibitors and is for illustrative purposes.

Research into the tyrosinase inhibitory activity of this compound could provide insights into its potential for studying and possibly modulating neurodegenerative pathways where tyrosinase activity is a factor.

Advanced Analytical Methodologies for this compound in Research Matrices

The development of robust analytical methods is essential for the preclinical and clinical investigation of any new chemical entity. For a compound like this compound, this would involve techniques for its quantification in biological samples and for assessing its purity and identity.

LC-MS/MS Method Development for Quantification in Biological Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. rug.nl A sensitive and specific LC-MS/MS method would be crucial for pharmacokinetic studies of this compound.

The development of such a method would involve optimizing several parameters, including the chromatographic separation conditions (column, mobile phase, gradient), mass spectrometric detection (ionization mode, precursor and product ions for multiple reaction monitoring - MRM), and sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Table 4: Conceptual Parameters for an LC-MS/MS Method for this compound

| Parameter | Conceptual Value/Condition | Purpose |

| Chromatographic Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation from matrix components |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | Elution and ionization enhancement |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal separation and MS interface compatibility |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions |

| MRM Transition | [M+H]⁺ → fragment ion | Specific and sensitive detection |

| Lower Limit of Quantification | 0.1 - 1 ng/mL | Sensitivity for pharmacokinetic studies |

| Sample Preparation | Protein precipitation with acetonitrile | Simplicity and high recovery |

This table outlines a hypothetical LC-MS/MS method based on common practices for small molecule bioanalysis.

Future work would entail the systematic development and validation of an LC-MS/MS method for this compound in relevant biological matrices, following regulatory guidelines.

Advanced Separation Techniques (e.g., UHPLC, Capillary Electrophoresis) for Compound Purity and Identification

Ensuring the purity and confirming the identity of a synthesized compound are fundamental aspects of chemical research. Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UHPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer would be ideal for assessing the purity of this compound and for identifying any synthesis-related impurities.

Capillary electrophoresis (CE) is another powerful separation technique that can be employed, particularly for charged or highly polar compounds. nih.gov Capillary zone electrophoresis (CZE) has been used to study the interaction between thiourea derivatives and biological targets, such as chemokine receptors, by monitoring changes in the electrophoretic mobility of the analytes upon binding. nih.gov This suggests that CE could be a valuable tool for investigating the binding of this compound to its potential protein targets.

Future analytical development for this compound should include the establishment of a validated UHPLC-UV/MS method for purity assessment and the exploration of CE for mechanistic studies of its biological interactions.

Development of Advanced Delivery Systems for Research Applications

The therapeutic potential of many promising compounds is often hindered by poor solubility, limited bioavailability, or off-target effects. Advanced delivery systems offer a strategy to overcome these limitations. For a lipophilic compound like this compound, such systems could be crucial for enabling its use in preclinical research models.

Nanoparticle-based drug delivery systems could enhance the therapeutic efficacy and reduce the potential toxicity of this compound by enabling targeted delivery to specific cells or tissues. nih.govnih.gov The small size of nanoparticles allows them to potentially cross biological barriers, and their surfaces can be functionalized to target specific receptors overexpressed in diseased tissues. mdpi.com

Table 1: Potential Nanoparticle Formulations for this compound

| Nanoparticle Type | Core Material | Surface Modification | Potential Application in Research Models |

| Liposomes | Phospholipid bilayer | PEGylation, Targeting ligands (e.g., antibodies, peptides) | Enhancing circulation time and passive targeting to tumors via the EPR effect. Active targeting to specific cancer cell lines. |

| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | Chitosan coating, Folic acid conjugation | Controlled and sustained release of the compound. Targeting folate receptor-overexpressing cancer cells. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | Poloxamer stabilization | Improving oral bioavailability by protecting the compound from degradation in the GI tract and enhancing lymphatic uptake. |

| Inorganic Nanoparticles | Gold, Iron oxide | Aptamer conjugation | Theranostic applications, combining targeted delivery with imaging capabilities in animal models. |

The encapsulation of this compound within these nanocarriers could improve its aqueous solubility, protect it from premature degradation, and facilitate its accumulation at a target site, thereby enhancing its potential therapeutic effects in preclinical studies.

Prodrug design is a well-established strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a pharmacologically active molecule. nih.govnih.gov For this compound, a prodrug approach could be employed to enhance its bioavailability and modulate its release profile.

A common prodrug strategy involves the modification of a key functional group to create a more soluble or permeable derivative that is converted back to the active parent drug in the body. researchgate.netmdpi.com In the case of this compound, the thiourea moiety could be a target for chemical modification.

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Approach | Modified Moiety | Activating Mechanism | Potential Advantage in Preclinical Models |

| Phosphate (B84403) Esters | Introduction of a phosphate group on the phenyl ring | Enzymatic cleavage by phosphatases | Increased aqueous solubility for intravenous administration. |

| Amino Acid Conjugates | Acylation of the thiourea nitrogen with an amino acid | Hydrolysis by peptidases | Enhanced recognition and uptake by amino acid transporters, potentially increasing cell permeability. |

| Bioreductive Prodrugs | Incorporation of a nitroaromatic group | Reduction by nitroreductase enzymes often found in hypoxic tumor environments | Targeted activation of the compound in the hypoxic microenvironment of solid tumors. |

These prodrug strategies could lead to improved pharmacokinetic profiles, such as increased plasma concentrations and longer half-lives, which are critical for evaluating the efficacy of this compound in animal models of disease.

Interdisciplinary Collaborations and Translational Research Opportunities

The development of this compound from a laboratory chemical to a potential therapeutic candidate would necessitate a highly interdisciplinary approach, integrating computational methods with experimental biology to bridge the gap between fundamental chemistry and preclinical application.

Systems biology and cheminformatics offer powerful tools to predict the biological activity of a compound and to analyze complex biological data. For this compound, these computational approaches could be instrumental in identifying potential molecular targets and understanding its mechanism of action.

Cheminformatics tools can be used to analyze the physicochemical properties of this compound and to screen virtual libraries of biological targets to identify potential binding partners. ebi.ac.uk This can help in prioritizing experimental studies and in designing more potent and selective analogs.

Systems biology approaches, such as transcriptomics and proteomics, could be used to analyze the global changes in gene and protein expression in cells treated with this compound. This would provide a comprehensive view of the cellular pathways modulated by the compound and could reveal novel therapeutic applications.

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. nih.gov For this compound, this would involve a collaborative effort between synthetic chemists, pharmacologists, and disease biologists.

The initial synthesis and characterization of the compound represent the fundamental chemistry aspect. Preclinical biological studies would then be required to evaluate its efficacy and mechanism of action in relevant disease models. nih.gov For instance, based on the known anticancer, antibacterial, and anti-inflammatory properties of other thiourea derivatives, this compound could be evaluated in corresponding preclinical models. mdpi.com

A successful translational research program would involve an iterative process of designing and synthesizing new analogs based on preclinical findings, with the ultimate goal of identifying a lead candidate for further development. This collaborative approach is essential for translating a promising chemical entity into a potential therapeutic agent.

Ethical Considerations and Responsible Conduct of Research with N 2,2 Diphenylethyl N Phenylthiourea

Ethical Implications of Preclinical Research Findings (e.g., animal welfare in in vivo studies)

Preclinical research, particularly studies involving live animals (in vivo), is a critical phase in evaluating the potential of a new chemical entity like N-(2,2-diphenylethyl)-N'-phenylthiourea. biobostonconsulting.com This stage of research is fraught with ethical complexities, primarily centered on the welfare of the animal subjects.